1-Methoxy-4-(1-phenylvinyl)benzene
Description
Significance of Aryl-Substituted Vinyl Ethers in Organic Synthesis
Aryl-substituted vinyl ethers are a class of organic compounds that have garnered considerable attention as valuable intermediates in a wide array of chemical transformations. nih.govacs.org Their utility stems from the electronic properties conferred by the aryl and vinyl ether moieties. The vinyl ether component can act as a nucleophile or participate in various cycloaddition reactions, while the aryl group can be modified to tune the electronic and steric properties of the molecule. These compounds serve as key precursors for the synthesis of complex molecules, including natural products, pharmaceuticals, and new polymeric materials. nih.gov The development of efficient synthetic methods for accessing functionalized aryl vinyl ethers remains an active area of research. acs.org
Placement within Stilbenoid and Arylvinyl Ether Compound Classes
1-Methoxy-4-(1-phenylvinyl)benzene can be classified within two important families of organic compounds: stilbenoids and arylvinyl ethers. Stilbenoids are a class of natural and synthetic compounds characterized by a 1,2-diphenylethylene backbone. While the subject compound is a 1,1-diphenylethene derivative, its structural relation to stilbenes, such as p-methoxystilbene, is noteworthy. nih.gov The arylvinyl ether classification is more direct, as the molecule contains a vinyl group attached to an oxygen atom which is, in turn, bonded to an aryl ring. This functional group arrangement is central to its reactivity and synthetic applications.
Overview of Research Trajectories and Scope for this compound
Research concerning this compound and related compounds has primarily focused on their synthesis and reactivity. The development of novel and efficient synthetic routes to this and other substituted arylvinyl ethers is a continuous effort in organic synthesis. nih.govacs.orgacs.org Furthermore, the exploration of its reactivity in various chemical reactions, including its potential as a monomer in polymerization reactions and as a precursor for more complex molecular architectures, constitutes a significant research trajectory. The unique electronic and structural features of this compound suggest potential applications in materials science, particularly in the development of novel polymers and functional materials.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely available in the public domain, some properties can be inferred from related compounds and computational predictions.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol nih.gov |
| Appearance | Expected to be a solid or oil |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
Spectroscopic data is crucial for the identification and characterization of organic compounds. For this compound, the following spectral characteristics would be expected:
¹H NMR: Signals corresponding to the methoxy (B1213986) group protons (a singlet around 3.8 ppm), aromatic protons on both phenyl rings (in the range of 6.8-7.5 ppm), and the vinyl protons (as singlets or doublets depending on the specific environment).
¹³C NMR: Resonances for the methoxy carbon, the aromatic carbons (with those attached to the oxygen and the vinyl group being deshielded), and the vinyl carbons.
IR Spectroscopy: Characteristic absorption bands for C-O stretching of the ether, C=C stretching of the vinyl group and aromatic rings, and C-H stretching of the aromatic and methoxy groups.
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(1-phenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h3-11H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLKMMRRGVRVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297668 | |
| Record name | 1-methoxy-4-(1-phenylvinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4333-75-9 | |
| Record name | NSC117239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methoxy-4-(1-phenylvinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 1 Methoxy 4 1 Phenylvinyl Benzene and Its Analogues
Polymerization Chemistry
Cationic Polymerization Dynamics and Mechanisms
The presence of the electron-donating methoxy (B1213986) group makes the double bond of 1-methoxy-4-(1-phenylvinyl)benzene nucleophilic and thus susceptible to cationic polymerization. nih.govwikipedia.org The mechanism is initiated by the addition of a cationic initiator, such as a protic acid or a Lewis acid in the presence of a co-initiator, to the double bond. mit.edu This generates a tertiary benzylic carbocation, which is stabilized by resonance delocalization over both aromatic rings and through the electron-donating effect of the methoxy group.
The propagation step involves the electrophilic attack of the growing carbocationic chain end on a new monomer molecule. However, the bulky nature of the two phenyl groups at the double bond introduces significant steric hindrance, which can impede the approach of the monomer to the active center. This steric hindrance is a key factor that differentiates the polymerization behavior of 1,1-diarylalkenes from simpler styrene (B11656) derivatives. While 1,1-diphenylethylene (B42955) itself does not readily homopolymerize under cationic conditions due to extreme steric hindrance, the electron-donating methoxy group in this compound can enhance its reactivity towards cationic initiation and propagation. acs.org
Termination and chain transfer reactions are common in cationic polymerization and limit the molecular weight of the resulting polymer. wikipedia.orgmit.edu Chain transfer to the monomer, where a proton is abstracted from the growing chain by a monomer molecule, is a likely process. wikipedia.org
Thermal Polymerization Tendencies
Thermal polymerization of vinyl monomers can occur at elevated temperatures without the need for an initiator. For styrene, this process is well-known to proceed via a self-initiation mechanism involving the formation of a Diels-Alder dimer which then acts as a radical source. However, 1,1-diarylalkenes like this compound are generally not prone to thermal homopolymerization. The significant steric hindrance around the double bond prevents the close approach required for the initiation and propagation steps of polymerization. Studies on phenyl-substituted 1,3-dioxolan-2,4-diones have shown that phenyl substituents can influence thermal decomposition pathways, which may involve polymerization or fragmentation. capes.gov.br In the case of anethole, a related compound, thermal polymerization can be induced, but often in the context of copolymerization with other monomers. youtube.com It is expected that this compound would exhibit high thermal stability with a low tendency for homopolymerization upon heating alone.
Factors Influencing Polymer Molecular Weight and Distribution
The molecular weight and molecular weight distribution (MWD) of polymers derived from cationic polymerization are influenced by several factors, including initiator and monomer concentrations, temperature, and solvent polarity. stanford.edugoogle.comoregonstate.edu For analogues like styrene and its derivatives, it has been demonstrated that lower temperatures generally lead to higher molecular weights by suppressing chain transfer and termination reactions. mit.edustanford.edu
In the context of this compound, the steric hindrance of the two aryl groups is a dominant factor. This steric hindrance can lead to a lower rate of propagation relative to termination and chain transfer, resulting in polymers with relatively low molecular weights. The choice of initiator and co-initiator system can also significantly affect the polymerization outcome. For instance, living cationic polymerization techniques, which minimize termination and chain transfer, can provide better control over molecular weight and result in narrower MWDs. acs.orglibretexts.orgrsc.org
Below is a table summarizing the expected influence of various factors on the cationic polymerization of this compound, based on established principles for related monomers.
| Factor | Influence on Molecular Weight | Influence on Molecular Weight Distribution (PDI) | Rationale |
| Temperature | Decrease with increasing temperature | Broadens with increasing temperature | Increased rates of chain transfer and termination reactions at higher temperatures. mit.edustanford.edu |
| Monomer Concentration | Increases with increasing concentration | May narrow initially | Higher monomer concentration favors propagation over termination. |
| Initiator Concentration | Decreases with increasing concentration | Can broaden | More initiating sites lead to shorter polymer chains. |
| Solvent Polarity | Complex; often lower in more polar solvents | Can broaden in more polar solvents | More polar solvents can stabilize the ionic species, potentially increasing the rate of termination. stanford.edu |
| Steric Hindrance | Limits high molecular weight achievement | May lead to broader distribution | Steric hindrance slows down propagation, making chain transfer more competitive. |
Cycloaddition Reactions
[2+2] and [2+4] Cycloaddition Reactions
The double bond in this compound can potentially participate in cycloaddition reactions. In [2+2] cycloadditions, two alkene units combine to form a cyclobutane (B1203170) ring. These reactions are often photochemically allowed. However, for this compound, the significant steric bulk of the two aryl groups would likely disfavor the formation of a sterically congested cyclobutane ring.
In [2+4] or Diels-Alder cycloadditions, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. libretexts.orgmasterorganicchemistry.comchemistrysteps.com For this compound to act as a dienophile, its double bond would need to react with a diene. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups, which is contrary to the electron-donating methoxy group present in this molecule. libretexts.orgmasterorganicchemistry.com Therefore, it is expected to be a poor dienophile in normal-electron-demand Diels-Alder reactions. Conversely, in inverse-electron-demand Diels-Alder reactions, an electron-rich dienophile reacts with an electron-poor diene. The electron-rich nature of the double bond in this compound might allow it to participate in such reactions, although steric hindrance could still be a significant barrier.
1,1-Diarylethylenes are not dienes and therefore would not participate as the 4π component in a Diels-Alder reaction.
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile (in this case, the alkene) to form a five-membered heterocyclic ring. wikipedia.orgresearchgate.net A common example is the reaction with nitrile oxides to form isoxazolines. nih.govresearchgate.netrsc.org The electron-rich nature of the double bond in this compound, enhanced by the methoxy group, would make it a suitable dipolarophile for reaction with electron-deficient 1,3-dipoles.
The regioselectivity of the cycloaddition would be influenced by both electronic and steric factors. The attack of the 1,3-dipole would likely occur in a way that minimizes steric repulsion from the bulky phenyl groups. For example, in a reaction with a nitrile oxide (R-C≡N⁺-O⁻), the oxygen atom would likely add to the carbon bearing the two phenyl groups to form a more stable intermediate, leading to a specific regioisomer of the resulting isoxazoline. researchgate.net
Below is a table summarizing the expected reactivity of this compound in various cycloaddition reactions.
| Reaction Type | Expected Reactivity | Role of this compound | Influencing Factors |
| [2+2] Cycloaddition | Low | Alkene | Steric hindrance from the two aryl groups. |
| [2+4] Diels-Alder (Normal Demand) | Low | Dienophile | Electron-donating methoxy group deactivates the double bond towards electron-poor dienes. libretexts.orgmasterorganicchemistry.com |
| [2+4] Diels-Alder (Inverse Demand) | Possible, but likely slow | Dienophile | Electron-rich double bond can react with electron-poor dienes, but steric hindrance is a major barrier. |
| 1,3-Dipolar Cycloaddition | Moderate to Good | Dipolarophile | Electron-rich double bond is reactive towards electron-deficient 1,3-dipoles. wikipedia.orgresearchgate.net |
Hydroformylation Reactions
Hydroformylation, also known as the oxo process, is a crucial industrial method for synthesizing aldehydes from alkenes. wikipedia.orgmt.com This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene. wikipedia.org For vinylarenes like this compound, hydroformylation can lead to either a branched or a linear aldehyde. The regioselectivity of this reaction is a key challenge and is highly dependent on the catalyst and reaction conditions. mt.comthieme-connect.com
Rhodium-based catalysts are commonly employed for the hydroformylation of vinylarenes due to their high activity and selectivity. thieme-connect.comurv.catnih.gov The choice of ligands coordinated to the rhodium center is critical in controlling the regioselectivity and enantioselectivity (for asymmetric hydroformylation). thieme-connect.comnih.gov For example, the use of TADDOL-derived bidentate phosphonite ligands with a rhodium catalyst has been shown to produce aldehydes with good yields and excellent enantioselectivities. thieme-connect.com
The hydroformylation of anethole, a related vinylarene, has been studied using various phosphine (B1218219) ligands. researchgate.net It was found that certain ligands favor the formation of the branched aldehyde. researchgate.net The reaction parameters, including temperature, pressure, and solvent, also significantly impact the outcome of the hydroformylation of vinylarenes. researchgate.nethuji.ac.il For instance, performing the reaction in aqueous media using a sol-gel entrapped rhodium catalyst can lead to high regioselectivity. huji.ac.il
Recent advancements have also explored copper hydride (CuH) catalysis for the formal hydroformylation of vinyl arenes, offering a method that avoids the direct use of carbon monoxide gas. nih.gov This approach has demonstrated high enantioselectivity and exclusively branched regioselectivity. nih.gov
| Catalyst System | Substrate | Key Features | Reference |
| [Rh(cod)Cl]2 / tertiary phosphane in sol-gel | Vinylarenes | High regioselectivity in aqueous media | huji.ac.il |
| [Rh(cod)OMe]2 / TADDOL-derived phosphonite | Vinylarenes | High enantioselectivity | thieme-connect.com |
| Rhodium / P,N-donor chiral ligands | Vinylarenes | Total selectivity in aldehydes, high regioselectivity for branched products | urv.cat |
| Copper Hydride (CuH) | Vinyl Arenes | High enantioselectivity, exclusively branched regioselectivity | nih.gov |
| Rhodium / Buchwald phosphine ligands | Anethole | Moderate to high selectivity for branched aldehydes | researchgate.net |
Intramolecular and Intermolecular Friedel-Crafts Reactions
Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org These reactions can be categorized as either alkylations or acylations and can occur in both an intramolecular and intermolecular fashion. wikipedia.orgmasterorganicchemistry.com
Intramolecular Friedel-Crafts Reactions:
Intramolecular Friedel-Crafts reactions are valuable for the synthesis of polycyclic compounds. masterorganicchemistry.com For derivatives of this compound, if a suitable electrophilic functional group is present on a side chain, it can react with one of the aromatic rings to form a new ring. The success of these cyclizations often depends on the length of the side chain, with the formation of five- and six-membered rings being the most common. masterorganicchemistry.com For instance, the cyclization of Morita–Baylis–Hillman adducts, which can be conceptually related to derivatives of this compound, can be achieved using a combination of a chiral (salen)chromium(III) complex and BF₃·OEt₂ as catalysts. beilstein-journals.org Recent developments have also explored electrochemical methods to promote intramolecular Friedel-Crafts alkylation, offering a milder and more environmentally friendly alternative to traditional strong acid catalysts. nih.gov
Intermolecular Friedel-Crafts Reactions:
In an intermolecular Friedel-Crafts reaction, the aromatic ring of this compound or its analogues can act as a nucleophile, attacking an external electrophile. marquette.edu The electron-rich nature of the methoxy-substituted phenyl ring makes it particularly susceptible to electrophilic attack. For example, the reaction of electron-rich arenes with nitroalkenes, catalyzed by MgI₂ or Ca(NTf₂)₂, yields 1-aryl-2-nitro-1-phenylethanes. researchgate.net Similarly, Friedel-Crafts acylation can be performed on electron-rich aromatic compounds. acs.org The regioselectivity of these reactions is governed by the directing effects of the substituents on the aromatic rings.
Functionalization and Derivatization Strategies on the Aromatic Rings
Introduction of Additional Substituents (e.g., nitro, amino, halogens)
The aromatic rings of this compound and its analogues can be further functionalized by introducing a variety of substituents, which can significantly alter the molecule's chemical and physical properties.
Halogenation: Electrophilic aromatic halogenation is a common method for introducing halogen atoms (Cl, Br, I) onto an aromatic ring. wikipedia.org This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen. wikipedia.orgyoutube.com For activated rings, like the methoxy-substituted ring in this compound, the reaction can sometimes proceed without a catalyst. wikipedia.org The position of halogenation is directed by the existing substituents.
Nitration: The introduction of a nitro group (-NO₂) is achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivating group and a meta-director, which can be useful for controlling the position of subsequent substitutions. savemyexams.com
Amination: Amino groups (-NH₂) can be introduced in several ways. One common method is the reduction of a nitro group. Alternatively, amino groups can be introduced via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. beilstein-archives.org The synthesis of amino-substituted benzanthrone (B145504) derivatives has been reported through condensation with an aldehyde followed by reduction. mdpi.com Furthermore, the synthesis of 3-amino-4-substituted monocyclic ß-lactams often involves the Staudinger cycloaddition followed by deprotection steps to reveal the amino group. researchgate.net
Regioselectivity in Aromatic Substitution Reactions
The position of electrophilic substitution on the aromatic rings of this compound is determined by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the 1-phenylvinyl group. organicchemistrytutor.comyoutube.comyoutube.com
The methoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions. organicchemistrytutor.comyoutube.com The lone pairs on the oxygen atom can participate in resonance, creating a higher electron density at these positions, making them more attractive to electrophiles. youtube.comlibretexts.org
The 1-phenylvinyl group is generally considered a weakly activating group and is also an ortho, para-director. The vinyl group can donate electron density to the ring through hyperconjugation and weak resonance effects.
When both groups are present, their directing effects must be considered together. In the case of this compound, the methoxy group is a much stronger activating group than the vinylphenyl group. Therefore, electrophilic substitution is expected to be primarily directed by the methoxy group to the positions ortho to it (positions 3 and 5 on the methoxy-substituted ring). organicchemistrytutor.com Steric hindrance from the bulky 1-phenylvinyl group might favor substitution at the position further away from it. The directing effects of various substituents are summarized in the table below.
| Substituent Type | Directing Effect | Activating/Deactivating | Examples |
| Strong Activators | Ortho, Para | Strongly Activating | -OH, -NH₂, -OR |
| Moderate Activators | Ortho, Para | Moderately Activating | -NHCOR, -OCOR |
| Weak Activators | Ortho, Para | Weakly Activating | -Alkyl, -Aryl |
| Weak Deactivators | Ortho, Para | Weakly Deactivating | -F, -Cl, -Br, -I |
| Moderate Deactivators | Meta | Moderately Deactivating | -C=O, -SO₃H, -CN |
| Strong Deactivators | Meta | Strongly Deactivating | -NO₂, -NR₃⁺ |
This table provides a general overview of the directing effects of common substituents in electrophilic aromatic substitution reactions. savemyexams.comlibretexts.org
Advanced Characterization Techniques in the Study of 1 Methoxy 4 1 Phenylvinyl Benzene
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the precise structure of 1-methoxy-4-(1-phenylvinyl)benzene. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its connectivity, differentiate it from potential isomers, and confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Isomer Differentiation and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the compound's structure and distinguishing it from its isomers.
In the ¹H NMR spectrum of a related compound, (E)-1-methoxy-4-styrylbenzene, distinct signals are observed that can be correlated to the different protons in the molecule. For instance, the methoxy (B1213986) group protons typically appear as a sharp singlet, while the aromatic and vinylic protons exhibit complex splitting patterns (multiplets, doublets, etc.) at specific chemical shifts (δ), measured in parts per million (ppm). rsc.org The coupling constants (J), measured in Hertz (Hz), between adjacent protons provide valuable information about their spatial relationship. rsc.org
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of signals corresponds to the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the vinyl group, and the methoxy group are all distinct and provide definitive evidence for the compound's structure. rsc.orgrsc.org For example, in the ¹³C NMR spectrum of (E)-1-methoxy-4-styrylbenzene, the carbon of the methoxy group (CH3O-) shows a characteristic signal, as do the carbons of the benzene (B151609) rings and the double bond. rsc.org
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the structure by showing correlations between directly bonded and long-range coupled protons and carbons, respectively. These experiments are particularly useful for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.
¹H and ¹³C NMR Spectral Data for a Related Compound, (E)-1-methoxy-4-styrylbenzene
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methoxy Protons (-OCH₃) | 3.75 (s, 3H) | 55.74 |
| Vinylic Protons | 6.99 (d, 1H, J=16.3 Hz), 6.89 (d, 1H, J=16.3 Hz) | 128.64, 127.62 |
| Aromatic Protons | 7.41 (d, 2H, J=7.4 Hz), 7.38 (d, 2H, J=8.7 Hz), 7.28-7.24 (m, 2H), 7.17-7.13 (m, 1H), 6.82 (d, 2H, J=8.7 Hz) | 159.73, 138.08, 130.58, 129.05, 128.13, 127.05, 126.67, 114.56 |
| Data sourced from a study on (E)-1-methoxy-4-styrylbenzene. rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of different bonds within the molecule.
Key characteristic absorption bands for this compound and related compounds include:
C-H stretching (aromatic and vinylic): Typically observed in the region of 3100-3000 cm⁻¹.
C-H stretching (aliphatic, from the methoxy group): Appears around 2950-2850 cm⁻¹. rsc.org
C=C stretching (aromatic and vinylic): Strong to medium bands are expected in the 1650-1450 cm⁻¹ region. For instance, (E)-β-Di-(4-methoxystyryl)-tetramethyldisiloxane shows a strong absorption at 1603 cm⁻¹. rsc.org
C-O stretching (ether linkage): A strong, characteristic band is typically found in the 1250-1000 cm⁻¹ range.
Out-of-plane C-H bending (aromatic): These bands, which appear in the 900-675 cm⁻¹ region, can provide information about the substitution pattern of the benzene rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak (M⁺) in the mass spectrum directly provides the molecular weight of the compound. For this compound (C₁₅H₁₄O), the expected molecular weight is approximately 210.27 g/mol . hoffmanchemicals.comnist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org
The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and provides valuable structural information. The fragmentation of this compound would likely involve the loss of stable neutral fragments, such as a methyl radical (•CH₃) from the methoxy group or the cleavage of the vinyl bond. Analysis of these fragment ions helps to piece together the molecular structure. For example, the mass spectrum of the related compound 1-methoxy-4-(phenylmethyl)benzene shows characteristic fragment ions that aid in its identification. nist.gov
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For a crystalline sample of this compound, a single crystal is irradiated with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This allows for the complete elucidation of the molecular structure in the solid phase. rsc.orgmdpi.com
The data obtained from X-ray crystallography can reveal important conformational details, such as the dihedral angles between the phenyl rings and the vinyl group. This information is crucial for understanding the steric and electronic effects that govern the molecule's shape and reactivity. The Crystallography Open Database (COD) is a repository for such crystal structure information. nih.gov
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC, Column Chromatography)
Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. By spotting the sample on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable solvent system (mobile phase), the components separate into distinct spots. The retention factor (Rf) value of the compound is characteristic under specific conditions. rsc.org
Column Chromatography: This is a preparative technique used to purify larger quantities of this compound. The sample is loaded onto a column packed with a stationary phase, and the mobile phase is passed through the column to elute the components at different rates, allowing for their separation and collection. Different solvent systems, such as a mixture of ethyl acetate (B1210297) and petroleum ether, can be employed to achieve optimal separation. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient analytical and preparative technique for assessing the purity of this compound with high resolution and sensitivity. The sample is pumped through a column containing a stationary phase under high pressure. A detector at the end of the column measures the concentration of the eluting components, producing a chromatogram. The purity of the sample can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks. Purity confirmation by HPLC is a standard practice in chemical synthesis. mdpi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Conformation
Geometry Optimization and Conformational Analysis
A computational study would typically begin with geometry optimization to determine the most stable three-dimensional structure of 1-Methoxy-4-(1-phenylvinyl)benzene. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Conformational analysis would further explore the different spatial orientations of the phenyl and methoxy-phenyl groups relative to the vinyl bridge, identifying potential rotational barriers and the most probable conformations at room temperature.
Ab Initio and Density Functional Theory (DFT) Approaches
To achieve accurate results, researchers would employ sophisticated computational methods. Ab initio methods, based on first principles of quantum mechanics, and more commonly, Density Functional Theory (DFT), would be the approaches of choice. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular properties. These calculations would provide the foundational data for all subsequent analyses.
Vibrational Spectroscopy Simulations and Comparative Analysis
Theoretical vibrational frequencies of this compound would be calculated using the optimized geometry from DFT methods. These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds. The simulated infrared (IR) and Raman spectra would then typically be compared with experimental spectra, if available, to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands.
Electronic Structure Analysis
HOMO-LUMO Energy Gap Investigations
A critical aspect of understanding the chemical reactivity and electronic properties of this compound would be the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity.
Charge Transfer Characteristics within the Molecular Framework
Analysis of the HOMO and LUMO electron density distributions would reveal the nature of electronic transitions. For this compound, it would be important to investigate whether the lowest energy electronic transition involves a significant transfer of charge from one part of the molecule to another, for instance, from the electron-donating methoxy-phenyl group to the phenylvinyl moiety. This intramolecular charge transfer (ICT) characteristic is crucial for applications in materials science and optoelectronics.
While the framework for a thorough theoretical and computational investigation of this compound is well-established within the field of computational chemistry, the specific application of these methods to this compound has not been documented in accessible scientific literature. Consequently, the detailed research findings, data tables, and in-depth analysis requested cannot be provided at this time. Further experimental and computational research is needed to elucidate the specific properties of this molecule.
Computational Modeling of Reaction Mechanisms and Transition States
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, its reactivity can be understood by analogy to related substituted styrenes. The key reactive site is the carbon-carbon double bond, which is susceptible to electrophilic attack.
The presence of the methoxy (B1213986) group (-OCH₃) on one phenyl ring and the unsubstituted phenyl group on the other side of the vinyl bridge influences the electron density of the double bond. The methoxy group is a strong electron-donating group through resonance, increasing the nucleophilicity of the double bond and making it more reactive towards electrophiles.
Electrophilic Addition Reactions:
A common reaction for alkenes is electrophilic addition. In the case of this compound, the addition of an electrophile (E⁺) would proceed via a two-step mechanism involving a carbocation intermediate. The regioselectivity of this reaction is governed by the stability of the resulting carbocation.
Computational studies, typically using Density Functional Theory (DFT), can model the potential energy surface of this reaction. The calculations would likely show that the electrophile preferentially attacks the terminal carbon of the vinyl group (the one further from the phenyl rings). This leads to the formation of a tertiary benzylic carbocation, which is stabilized by resonance with both the methoxy-substituted phenyl ring and the unsubstituted phenyl ring. The resonance stabilization is particularly effective due to the electron-donating nature of the methoxy group.
The subsequent attack of a nucleophile (Nu⁻) on the carbocation would complete the addition reaction. DFT calculations can also be used to determine the structure and energy of the transition state for both steps of the reaction, providing insights into the reaction kinetics.
Table 1: Hypothetical Relative Energies of Intermediates in the Electrophilic Addition to this compound (Illustrative)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + E⁺ | 0 |
| Intermediate 1 | Tertiary benzylic carbocation | Lower energy, more stable |
| Intermediate 2 | Secondary carbocation | Higher energy, less stable |
| Transition State 1 | Transition state leading to Intermediate 1 | Activation barrier 1 |
| Transition State 2 | Transition state leading to Intermediate 2 | Activation barrier 2 (>1) |
This table is illustrative and based on general principles of carbocation stability. Actual values would require specific DFT calculations.
Studies on Non-linear Optical (NLO) Properties and Related Phenomena
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO properties.
This compound possesses structural features that suggest potential for NLO activity. The molecule has a π-conjugated system extending across the phenyl rings and the vinyl bridge. The methoxy group acts as an electron donor (D), and the phenylvinyl moiety can act as a π-bridge and part of an acceptor group (A), creating a D-π-A type structure. This charge asymmetry is a key requirement for second-order NLO effects.
Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to predict the NLO properties of molecules. These calculations can determine the first hyperpolarizability (β), a measure of the second-order NLO response.
A study on styrene (B11656) monomer using DFT has shown it to possess a non-zero first-order hyperpolarizability, indicating some NLO activity. nih.govroyalsocietypublishing.org It is expected that the extended conjugation and the donor-acceptor character of this compound would lead to a significantly larger NLO response compared to unsubstituted styrene. Research on 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives, which are structurally related, has demonstrated very large first hyperpolarizabilities, highlighting the potential of methoxy-substituted styryl compounds as NLO materials. nih.gov
Table 2: Comparison of Calculated First Hyperpolarizability (β) for Related Compounds
| Compound | Method | First Hyperpolarizability (β) (a.u.) | Reference |
| Styrene | DFT | Non-zero value reported | nih.govroyalsocietypublishing.org |
| Donor-Acceptor Substituted Stilbenes | Ab initio | Can be significantly large depending on substituents | researchgate.net |
| 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives | Experimental (Hyper-Rayleigh Scattering) | Very large values reported | nih.gov |
The NLO properties are also influenced by the planarity of the molecule. Computational methods can predict the optimized geometry and assess the degree of twisting between the phenyl rings, which can impact the efficiency of charge transfer and thus the NLO response. researchgate.net
Applications in Materials Science and Industrial Chemistry
Precursors for Polymeric Materials
The potential of 1-Methoxy-4-(1-phenylvinyl)benzene as a monomer for creating high-performance polymers and copolymers is yet to be substantially documented in accessible scientific literature.
Synthesis of High-Performance Polymers and Co-polymers
Development of Materials with Specific Dielectric Properties
The development of materials with specific dielectric properties is crucial for applications in electronics, such as capacitors and insulators. However, there is no available data or research that investigates the dielectric properties of polymers derived from this compound. The influence of the methoxy (B1213986) and phenylvinyl groups on the dielectric constant and loss tangent of any resulting polymer has not been characterized.
Components in Advanced Functional Materials
The integration of this compound into advanced functional materials is another area where scientific exploration is lacking.
Application in Dyes and Pigments
There is no readily available information to suggest that this compound is currently used in the synthesis of commercial or developmental dyes and pigments. The chromophoric and auxochromic characteristics of this compound have not been a subject of significant study in the context of colorant chemistry.
Integration into Liquid Crystal Displays (LCDs) and Light-Emitting Diodes (LEDs)
The fields of liquid crystal displays (LCDs) and light-emitting diodes (LEDs) often utilize molecules with specific mesogenic or electroluminescent properties. A review of the literature does not indicate that this compound has been investigated for these applications. While related structures, such as derivatives of poly(p-phenylene vinylene), are well-known for their use in organic LEDs (OLEDs), there is no evidence to suggest that this compound has been incorporated into such devices.
Role in Optical Materials
The potential role of this compound in the formulation of optical materials, for applications such as lenses, coatings, or nonlinear optical devices, has not been a focus of published research. Studies on its refractive index, optical transparency, and other relevant optical properties are not available.
Table of Chemical Compounds
| Chemical Name | CAS Number |
| This compound | 4333-75-9 |
| 1-Methoxy-4-(phenylethynyl)benzene | 7380-78-1 |
| 1-Methoxy-4-vinylbenzene | 637-69-4 |
| 2-Methoxy-4-vinylphenol | 7786-61-0 |
| Poly(1-methoxy-4-octyloxy)-para-phenylene vinylene | Not available |
Intermediates in Fine Chemical Synthesis (excluding pharmaceutical applications)
The chemical compound this compound serves as a valuable intermediate in the synthesis of various fine chemicals, finding utility as a building block for more complex molecules outside of the pharmaceutical industry. Its unique structural features, including the methoxy-substituted phenyl ring and the reactive vinyl group, allow for its participation in a range of organic transformations.
Research has demonstrated the application of derivatives of this compound as recyclable auxiliaries in carbon-oxygen (C-O) and carbon-sulfur (C-S) bond formation reactions. This approach leverages the compound's structure to facilitate the synthesis of other molecules, with the auxiliary being recoverable and reusable, which is a key principle of green chemistry.
In one notable application, a derivative, ortho-[1-(p-MeOPhenyl) Vinyl] Benzoate (B1203000) (PMPVB), is utilized in the synthesis of various esters and thioethers. rsc.org For instance, PMPVB can be used to prepare 4-methoxybenzyl-2-(1-phenyl)vinyl)benzoate. rsc.org This reaction showcases the role of the this compound backbone in facilitating the formation of a benzoate ester.
Furthermore, the resulting products from these auxiliary-mediated reactions can be further transformed. For example, the synthesized benzoate ester can then be used in subsequent reactions to introduce the 4-methoxybenzyl group into other molecules. Another documented application is the synthesis of 1-((phenylthio)methyl)-4-methoxyl-benzene, demonstrating the utility of this system in forming C-S bonds. rsc.org
The general procedure for these transformations involves the reaction of the PMPVB auxiliary with an appropriate substrate, such as an alcohol or a thiol, to form the desired product. The vinyl group within the auxiliary's structure is key to its function and subsequent removal.
The table below summarizes the role of a this compound derivative as a synthetic intermediate in these non-pharmaceutical applications.
| Starting Material (Derivative) | Reagent | Product | Application Type |
| ortho-[1-(p-MeOPhenyl) Vinyl] Benzoate (PMPVB) | 4-Methoxybenzyl alcohol | 4-methoxybenzyl-2-(1-phenyl)vinyl)benzoate | Intermediate for ester synthesis |
| ortho-[1-(p-MeOPhenyl) Vinyl] Benzoate (PMPVB) | Thiophenol | 1-((phenylthio)methyl)-4-methoxyl-benzene | Intermediate for thioether synthesis |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The future of chemical manufacturing hinges on the development of synthesis routes that are not only efficient in terms of yield but also environmentally benign. For a molecule like 1-Methoxy-4-(1-phenylvinyl)benzene, future research is expected to move beyond classical synthetic methods towards more sustainable alternatives. Key areas of focus will likely include the use of greener solvents, the development of novel catalytic systems, and the improvement of atom economy.
Traditional syntheses of vinyl compounds often rely on stoichiometric reagents and harsh reaction conditions. Future methodologies will likely pivot towards catalytic processes that minimize waste and energy consumption. This includes the exploration of cross-coupling reactions, such as Suzuki-Miyaura or Heck-type reactions, which are known for their efficiency in forming carbon-carbon bonds. acs.orgacs.orgjocpr.com The development of catalysts based on earth-abundant metals like iron or copper, as alternatives to precious metals like palladium, is a significant trend in green chemistry that could be applied to the synthesis of this compound. mdpi.com
Furthermore, the principles of green chemistry, such as using water as a solvent or employing solvent-free reaction conditions, will be central to developing more sustainable synthetic protocols. epa.gov The goal is to create processes with a lower Environmental Factor (E-Factor), which is a measure of the amount of waste generated per unit of product.
Table 1: Comparison of Hypothetical Synthetic Methodologies for this compound
| Metric | Traditional Method (e.g., Wittig) | Future Sustainable Method (e.g., Catalytic) |
| Catalyst | Stoichiometric Phosphorus Ylide | Catalytic (e.g., Earth-Abundant Metal) |
| Solvent | Anhydrous Organic Solvents | Water or Solvent-Free |
| Atom Economy | Low to Moderate | High |
| E-Factor | High | Low |
| Energy Input | Often requires heating/cooling | Potentially room temperature |
Exploration of Novel Reactivity Patterns and Selective Transformations
The dual reactivity of this compound, stemming from its vinyl group and aromatic rings, offers a rich landscape for exploring novel chemical transformations. A key challenge and a direction for future research will be the development of highly selective reactions that can target one functional group while leaving the other intact.
The vinyl group is a versatile handle for a variety of transformations, including polymerizations, cycloadditions, and hydrofunctionalizations. Future research could uncover new catalytic systems that enable the selective addition of a wide range of functionalities across the double bond. For instance, developing methods for the enantioselective hydrogenation of 1,1-diarylalkenes would provide access to chiral diarylalkanes, which are important motifs in pharmaceuticals. researchgate.net The selective oxidation of the vinyl group to form valuable products like benzaldehyde (B42025) derivatives without cleaving the rest of the molecule is another area of interest. rsc.org
Simultaneously, the C-H bonds on the aromatic rings are targets for C-H activation/functionalization reactions. tuwien.at This modern synthetic strategy allows for the direct introduction of new substituents onto the aromatic core, bypassing the need for pre-functionalized starting materials. A major goal for future research will be to achieve high regioselectivity in these C-H functionalization reactions, allowing for precise modification of the molecule's structure.
Rational Design and Synthesis of Derivatives for Tailored Material Properties
The styrene-like structure of this compound makes it a promising monomer for the synthesis of novel polymers. By rationally designing and synthesizing derivatives of this monomer, it may be possible to create polymers with precisely tailored electronic, optical, and physical properties for a range of advanced applications. rsc.orgtandfonline.com
Future research will likely focus on introducing various functional groups onto the phenyl rings to modulate the properties of the resulting polymers. For example, the introduction of electron-withdrawing or electron-donating groups can alter the polymer's bandgap, making it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.govrsc.org The ability to control the polymerization process, such as through living anionic polymerization, would allow for the synthesis of well-defined polymer architectures with controlled molecular weights and low polydispersity, which is crucial for high-performance materials. researchgate.net
The development of functional polymers from bio-based sources is also a growing area of research. acs.orgacs.org Investigating the potential to derive this compound or its precursors from renewable feedstocks would align with the goals of a sustainable chemical industry.
Table 2: Hypothetical Derivatives of this compound and Their Potential Material Properties
| Derivative Substituent | Potential Polymer Property | Potential Application |
| Nitro (NO₂) | Lowered LUMO, n-type semiconductor | Organic Electronics |
| Cyano (CN) | Increased electron affinity | Electron Transport Layers |
| Additional Methoxy (B1213986) (OCH₃) | Lowered bandgap, increased solubility | Solution-Processable Electronics |
| Halogen (F, Cl, Br) | Modified packing, improved stability | Advanced Dielectrics |
Integration of Advanced Computational Methods with Experimental Investigations
The synergy between computational modeling and experimental work is revolutionizing chemical research. For this compound, the integration of advanced computational methods, particularly Density Functional Theory (DFT), will be instrumental in accelerating the discovery and development process. numberanalytics.comnumberanalytics.comschrodinger.com
Computational chemistry can be employed to predict the outcomes of reactions, elucidate reaction mechanisms, and understand the intrinsic properties of molecules. scielo.org.mx This predictive power can guide experimental efforts, saving time and resources by identifying the most promising synthetic routes and reaction conditions. For example, DFT calculations can help in the design of new catalysts for the synthesis of this compound by predicting their activity and selectivity. acs.org
In the realm of materials science, computational methods can predict the properties of polymers derived from this monomer and its derivatives before they are even synthesized. dtic.milaip.orgllnl.govtandfonline.com This in silico design approach allows for the rapid screening of a large number of potential structures to identify candidates with the desired properties for specific applications. rug.nlnih.govacs.orgmaterialscloud.orgacs.org The combination of computational prediction and experimental validation creates a powerful feedback loop that can significantly accelerate the development of new functional materials. mdpi.com
Table 3: Role of Computational Methods in the Study of this compound
| Research Area | Computational Task | Predicted/Calculated Property |
| Synthesis | Reaction Mechanism Studies | Transition state energies, reaction barriers |
| Catalyst Design | Electronic structure, binding energies | |
| Reactivity | Frontier Molecular Orbital Analysis | HOMO/LUMO energies, reactivity indices |
| Bond Dissociation Energy Calculations | Selectivity of bond cleavage | |
| Materials | Polymer Property Prediction | Bandgap, glass transition temperature, dielectric constant |
| Molecular Dynamics Simulations | Polymer morphology, chain packing |
Q & A
What are the optimal synthetic routes for 1-Methoxy-4-(1-phenylvinyl)benzene, and what factors influence yield?
Basic Question
The compound is typically synthesized via coupling reactions. A validated method involves Suzuki-Miyaura cross-coupling using palladium catalysts. For example, 4-methoxybenzeneboronic acid can react with 1-(2,2-dibromovinyl)benzene derivatives under argon, with copper iodide and hydrazonic ligands enhancing efficiency. Ethanol as a solvent at 60°C for 18 hours achieves ~65% yield . Key factors include:
- Catalyst loading (e.g., 5 mol% Pd)
- Ligand selection (e.g., triphenylphosphine)
- Temperature control to minimize side reactions.
How do catalytic systems (e.g., NHPI vs. metal salts) affect oxidation outcomes of structurally similar compounds?
Advanced Question
Catalytic systems determine product selectivity. For example, N-Hydroxyphthalimide (NHPI) alone promotes hydroperoxide formation (73% yield at 60°C), while NHPI/Cu(II) shifts selectivity toward ketones (68–75% selectivity, 11% yield) at 120°C . Methodological considerations:
- Temperature : Higher temps favor radical recombination for ketones.
- Solvent polarity : Acetonitrile stabilizes intermediates better than non-polar solvents.
- Metal co-catalysts : Cu(II) accelerates hydroperoxide decomposition.
What analytical techniques are recommended for purity assessment and structural confirmation?
Basic Question
Combine SPME-GC-MS for volatile byproduct analysis and ROAV (Relative Odor Activity Value) for functional group identification . Nuclear magnetic resonance (<sup>1</sup>H/<sup>13</sup>C NMR ) is critical for confirming vinyl and methoxy groups, with coupling constants (e.g., J = 16 Hz for trans-vinyl protons) resolving stereochemistry .
What mechanistic insights explain divergent oxidation products under varying conditions?
Advanced Question
Oxidation proceeds via free-radical chain mechanisms . NHPI generates phthalimide-N-oxyl (PINO) radicals, abstracting hydrogen from the substrate. At lower temps, radical recombination forms hydroperoxides, while elevated temps or metal catalysts (e.g., Cu) promote β-scission, yielding ketones . Control experiments should monitor oxygen uptake rates and intermediate stability via EPR spectroscopy .
How can researchers evaluate the biological activity of this compound and its derivatives?
Advanced Question
Derivatives like 1-(phenylseleno)-4-(trifluoromethyl)benzene show lactate dehydrogenase (LDHA) inhibition (IC50 ~10 µM). Assays include:
- In vitro LDHA activity tests with NADH monitoring at 340 nm .
- Apoptosis assays (e.g., Annexin V staining) to validate cytotoxicity in cancer cell lines.
How should conflicting catalytic oxidation data be reconciled in experimental design?
Advanced Question
Contradictions arise from differing reaction setups (e.g., batch vs. flow reactors). To resolve:
- Standardize oxygen delivery (e.g., bubbler reactors for consistent O2 saturation) .
- Compare turnover frequencies (TOF) across catalysts.
- Use DoE (Design of Experiments) to isolate variables like catalyst loading and solvent ratios.
What safety protocols are essential for handling this compound in lab settings?
Basic Question
Refer to SDS guidelines:
- PPE : Nitrile gloves, chemical-resistant suits, and P95 respirators for aerosol prevention .
- Ventilation : Use fume hoods to limit inhalation exposure (H335 hazard) .
- Waste disposal : Neutralize with inert adsorbents (e.g., vermiculite) before incineration .
What strategies enable selective functionalization of the vinyl group for derivative synthesis?
Advanced Question
The vinyl group undergoes electrophilic addition (e.g., bromination) or cross-metathesis with Grubbs catalysts. For example:
- Epoxidation : Use m-CPBA in dichloromethane at 0°C.
- Hydrogenation : Pd/C under H2 yields saturated analogs for structure-activity studies .
How can enzymatic inhibition studies be optimized for high-throughput screening?
Advanced Question
Use fluorescence-based assays (e.g., resazurin reduction) in 96-well plates. Pre-incubate compounds with LDHA and NADH, then measure fluorescence decay (λex = 560 nm, λem = 590 nm). Include positive controls (e.g., gossypol) and validate with LC-MS metabolite profiling .
What role do coupling reactions play in synthesizing structurally complex analogs?
Advanced Question
Sonogashira coupling introduces alkynyl groups for extended conjugation. For example, reacting 4-iodoanisole with phenylacetylene under Pd(PPh3)4/CuI in triethylamine yields luminescent derivatives for material science applications . Optimize with microwave-assisted synthesis (100°C, 30 min) to reduce reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
